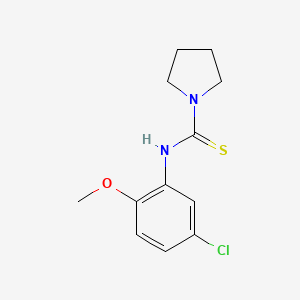
N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as DIFTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been shown to have potential therapeutic applications in several diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves the inhibition of several enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea also inhibits the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea inhibits the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to reduce the accumulation of amyloid-beta plaques in Alzheimer's disease by inhibiting the activity of beta-secretase. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to reduce inflammation by inhibiting the activity of nuclear factor-kappaB.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One direction is the development of N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea derivatives with improved efficacy and reduced toxicity. Another direction is the investigation of the potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea in other diseases, such as diabetes and cardiovascular disease. Additionally, the development of new drug delivery systems for N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea could enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been extensively studied for its potential therapeutic applications in several diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-(2,3-dihydro-1H-inden-5-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of amyloid-beta plaques and improving cognitive function.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c19-15(16-10-14-5-2-8-18-14)17-13-7-6-11-3-1-4-12(11)9-13/h6-7,9,14H,1-5,8,10H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYRDGXOAVQKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1H-inden-5-YL)-N'-tetrahydro-2-furanylmethylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B4115832.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide](/img/structure/B4115839.png)
![N-(4-ethoxyphenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4115844.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115852.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4115858.png)


![7-chloro-2-(3-methoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115885.png)
![N-[4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4115888.png)
![7-chloro-2-(2-methoxyethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115908.png)
![N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B4115921.png)
![{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B4115926.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115931.png)
![ethyl 4-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4115943.png)